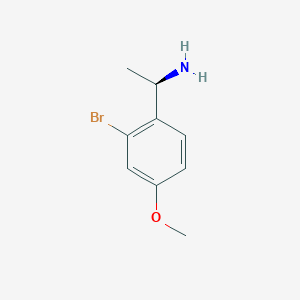
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenyl ring substituted with various functional groups and an amine group attached to an ethane chain. The specific structure of this compound includes a bromine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring, with the amine group attached to the first carbon of the ethane chain in the R-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Reduction: The resulting 2-bromo-4-methoxyphenylacetic acid is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is converted to the amine through a substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution, thiourea for thiol substitution, and ammonia for amine substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenethylamine without the bromine atom.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Typically, phenethylamines can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various physiological effects. The bromine and methoxy substituents may influence the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(2-bromo-4-hydroxyphenyl)ethan-1-amine: Similar structure with a hydroxyl group instead of a methoxy group.
(1R)-1-(2-bromo-4-methoxyphenyl)propan-1-amine: Similar structure with an additional carbon in the ethane chain.
Uniqueness
The presence of the bromine atom and methoxy group in (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine may confer unique chemical and biological properties, such as altered reactivity and binding affinity compared to similar compounds. These differences can be exploited in various applications, making this compound valuable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
DDOJRMAWVRDIQG-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)OC)Br)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)OC)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)

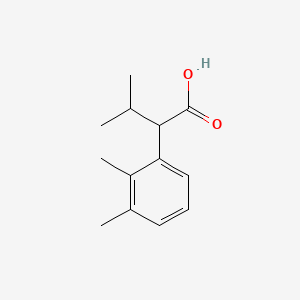


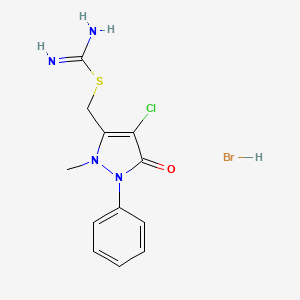

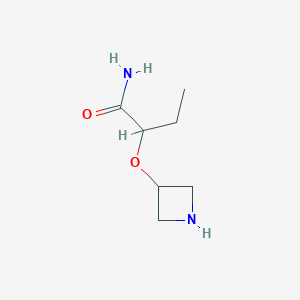


amine](/img/structure/B15239924.png)
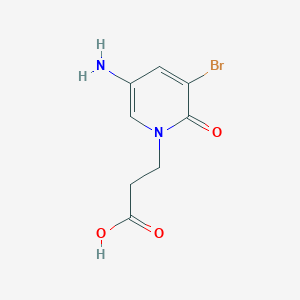
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)

